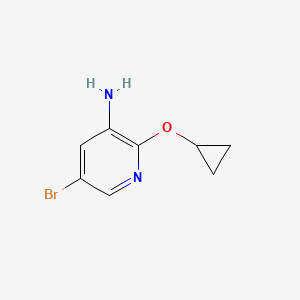![molecular formula C6H6N4O2 B15317911 Ethyl1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate](/img/structure/B15317911.png)
Ethyl1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate typically involves the reaction of ethyl diazoacetate with a suitable azide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The spirocyclic structure of the compound allows it to fit into unique binding pockets, making it a valuable tool for studying enzyme mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate
- Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate
Uniqueness
Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H6N4O2 |
|---|---|
Poids moléculaire |
166.14 g/mol |
Nom IUPAC |
ethyl 1,2,5,7-tetrazaspiro[2.4]hepta-1,4,6-triene-4-carboxylate |
InChI |
InChI=1S/C6H6N4O2/c1-2-12-5(11)4-6(9-10-6)8-3-7-4/h3H,2H2,1H3 |
Clé InChI |
DEYLDMFHXXAJCV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=NC12N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Methyl(propan-2-yl)amino]butanoicacidhydrochloride](/img/structure/B15317828.png)

![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-YL]piperidine](/img/structure/B15317832.png)





![5-[3-(3-Aminopropoxy)propoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15317881.png)





